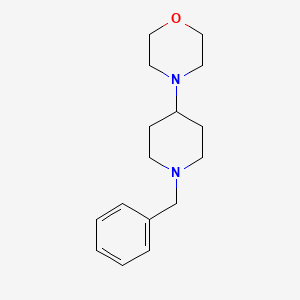

4-(1-Benzylpiperidin-4-yl)morpholine

Descripción

Contextualization of Piperidine (B6355638) and Morpholine (B109124) Scaffolds as Architectures in Chemical Synthesis and Biological Probe Development

Piperidine and morpholine rings are fundamental building blocks in the design of new chemical entities. pharmjournal.ruresearchgate.netbohrium.com The piperidine scaffold, a six-membered heterocycle with one nitrogen atom, is a prevalent feature in over 70 FDA-approved drugs and numerous natural alkaloids. enamine.netnih.govarizona.edu Its presence in a molecule can modulate physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce toxicity. thieme-connect.com The versatility of the piperidine ring allows for the creation of diverse chemical libraries with applications ranging from central nervous system modulators to anticancer agents. nih.govarizona.edu

Similarly, the morpholine scaffold, which contains both an amine and an ether functional group, is a privileged structure in medicinal chemistry. nih.govnih.govwikipedia.org It is often incorporated into drug candidates to improve their pharmacokinetic properties, such as water solubility and metabolic stability, due to its balanced lipophilic-hydrophilic nature. nih.govacs.org The morpholine ring is a versatile and readily accessible synthetic building block, and its derivatives exhibit a wide array of biological activities, including roles in anticancer, anti-inflammatory, and neuroprotective agents. nih.gove3s-conferences.orgjocpr.com The development of sp3-rich, three-dimensional scaffolds containing morpholine is an active area of research for creating novel compound libraries for drug discovery. rsc.orgacs.orgacs.org

The combination of these two scaffolds in a single molecule, as seen in 4-(1-Benzylpiperidin-4-yl)morpholine, offers a unique structural framework for exploring new chemical space and developing novel biological probes.

Significance of this compound as a Representative Structure in Heterocyclic Chemistry

This compound serves as a significant representative molecule in heterocyclic chemistry due to the conjunction of the piperidine and morpholine rings. This compound is a key intermediate in the synthesis of other molecules, such as 4-(piperidin-4-yl)morpholine, which is used in the preparation of pharmacologically active compounds. google.comgoogle.comguidechem.com The synthesis of this compound itself can be achieved through the reductive amination of 1-benzyl-4-piperidone with morpholine. google.com This reaction highlights a common and efficient method for constructing C-N bonds in heterocyclic systems.

Below are the key chemical properties of this compound:

| Property | Value | Source |

| Molecular Formula | C16H24N2O | PubChem nih.gov |

| Molecular Weight | 260.37 g/mol | PubChem nih.gov |

| IUPAC Name | This compound | PubChem nih.gov |

| SMILES | C1CN(CCC1N2CCOCC2)CC3=CC=CC=C3 | PubChem nih.gov |

| InChIKey | YGGZEPRGJLVRSE-UHFFFAOYSA-N | PubChem nih.gov |

This data is programmatically generated from computational models.

The benzyl (B1604629) group on the piperidine nitrogen is a common protecting group in organic synthesis, which can be readily removed to allow for further functionalization of the piperidine nitrogen. This makes this compound a versatile precursor for creating a library of N-substituted piperidine derivatives.

Evolution of Research Themes Surrounding N-Substituted Piperidine and Morpholine Derivatives

Research into N-substituted piperidine and morpholine derivatives has evolved significantly, driven by the quest for new therapeutic agents with improved efficacy and selectivity. nih.govmdpi.com Initially, research focused on simple modifications of the N-substituent to explore structure-activity relationships (SAR). For instance, studies on N-substituted piperidine-4-(benzylidene-4-carboxylic acids) revealed that different substituents on the nitrogen atom led to a broad range of inhibitory potencies against steroid-5alpha-reductase isozymes. nih.gov

More recently, research has shifted towards the design and synthesis of more complex, multi-functional molecules that can interact with multiple biological targets. ajchem-a.com This includes the development of hybrid molecules that combine piperidine or morpholine scaffolds with other pharmacophores to create compounds with novel biological activities. mdpi.comnih.gov For example, N-benzyl-piperidine linked to a nipecotic acid scaffold has been investigated for the treatment of Alzheimer's disease, showing potent free radical scavenging properties. ajchem-a.comresearchgate.net Similarly, morpholine-substituted tetrahydroquinoline derivatives have been designed as potential mTOR inhibitors for cancer therapy. mdpi.com The synthesis of N-substituted morpholine nucleoside derivatives represents another modern research direction, exploring their potential in the context of nucleic acid chemistry. nih.gov

Overview of Academic Research Trajectories for this compound and Closely Related Analogues

The primary academic research trajectory for this compound has been its use as a synthetic intermediate. google.comgoogle.com A key application is its role in the production of 4-(piperidin-4-yl)morpholine, a building block for more complex molecules. guidechem.com A patented method describes the production of this compound by reacting 1-benzyl-4-piperidone with an excess of morpholine in the presence of a platinum or palladium catalyst under a hydrogen atmosphere. google.com This intermediate is then debenzylated to yield 4-(piperidin-4-yl)morpholine. google.comgoogle.com

Research on closely related analogues has focused on exploring their potential as biologically active agents. For instance, derivatives where the benzyl group is replaced or the core structure is modified have been investigated for various therapeutic applications. N-substituted piperidines have been explored as inhibitors of steroid-5alpha-reductase, with some compounds showing potent activity. nih.gov Other research has focused on developing novel antitumor agents by coupling piperidine and morpholine moieties to other heterocyclic systems like 2-(benzimidazol-2-yl)quinoxalines. nih.gov In these studies, the nature of the N-substituent on the piperazine (B1678402) ring (a close analogue of piperidine) was found to be crucial for cytotoxic activity. nih.gov The development of piperidine derivatives as MAO inhibitors is another active area of research, with structure-activity relationship studies guiding the design of more potent and selective compounds. acs.org

Structure

3D Structure

Propiedades

IUPAC Name |

4-(1-benzylpiperidin-4-yl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O/c1-2-4-15(5-3-1)14-17-8-6-16(7-9-17)18-10-12-19-13-11-18/h1-5,16H,6-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGGZEPRGJLVRSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCOCC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations Involving 4 1 Benzylpiperidin 4 Yl Morpholine

Established Synthetic Routes for 4-(1-Benzylpiperidin-4-yl)morpholine

The primary established route for synthesizing this compound involves the direct reaction between 1-benzyl-4-piperidone and morpholine (B109124) through reductive amination. google.com This method is valued for its efficiency, often proceeding as a one-pot reaction where the formation of an enamine intermediate and its subsequent reduction occur concurrently. google.com

Reductive amination is the cornerstone of this compound synthesis. google.com The process commences with the reaction of 1-benzyl-4-piperidone with morpholine. To drive the reaction towards the desired product and suppress the formation of by-products like 1-benzyl-4-hydroxypiperidine, a significant molar excess of morpholine is employed, typically five-fold or greater relative to the piperidone starting material. google.com This strategy effectively promotes the formation of the enamine intermediate, which is then reduced in the same reaction vessel to yield the final product. google.com

| Parameter | Condition | Source |

| Starting Materials | 1-Benzyl-4-piperidone, Morpholine | google.com |

| Catalysts | Platinum/carbon, Palladium/carbon, Platinum/alumina, Palladium/alumina | google.com |

| Reducing Agent | Hydrogen Gas | google.com |

| Pressure | ≤ 1 MPa | google.com |

| Temperature | ~80 °C | google.com |

| Morpholine Ratio | ≥ 5-fold molar excess to 1-benzyl-4-piperidone | google.com |

| Reported Yield | 93.6% | google.com |

The synthesis pathway relies on two primary precursors: 1-benzyl-4-piperidone and morpholine . The reaction between these two compounds initially forms a key enamine intermediate, 4-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)morpholine . google.com This intermediate is not typically isolated; instead, it is reduced in situ to the final product. The entire sequence from precursors to the final product can be performed as a simultaneous enamination and reduction reaction in a single pot, simplifying the operational procedure. google.com

Development of Novel and Optimized Synthetic Protocols for this compound

Efforts to optimize the synthesis of this compound have focused on improving the sustainability and safety of the process, aligning with the principles of green chemistry.

The catalytic hydrogenation method for producing this compound incorporates several green chemistry principles. The use of hydrogen gas as the reducing agent is a key sustainable feature. google.com Unlike specialized and often toxic reducing reagents such as sodium cyanoborohydride (NaBH₃(CN)) or sodium triacetoxyborohydride (NaBH(OAc)₃), hydrogen gas offers a cleaner alternative. google.com Post-reaction workup is significantly simplified because the excess reducing agent is gaseous and easily removed. Furthermore, the reaction proceeds under mild temperature and pressure conditions, reducing energy consumption. The high yield and suppression of by-products minimize waste, further enhancing the green credentials of this synthetic route. google.com

While hydrogen gas in the presence of a platinum or palladium catalyst is a preferred system, other reducing agents are commonly used in reductive amination reactions. google.com Reagents like sodium cyanoborohydride and sodium triacetoxyborohydride are effective but pose challenges due to their toxicity and the complexity of post-reaction treatment. google.com The use of hydrogen is considered more advantageous for industrial-scale production due to its lower cost and environmental impact. google.com The investigation into catalyst systems has shown that both platinum and palladium are highly effective, and their activity can be modulated by using different support materials like carbon or alumina. google.com The choice of catalyst can be optimized to maximize yield and reaction rate under specific manufacturing conditions. google.com

Derivatization and Functionalization Strategies of the this compound Core

The benzyl (B1604629) group of this compound is a primary target for chemical modification to explore structure-activity relationships. A common and effective strategy involves the debenzylation of the parent compound to yield 4-(piperidin-4-yl)morpholine, a key intermediate for further functionalization.

The synthesis of this compound can be achieved through the reductive amination of 1-benzyl-4-piperidone with morpholine google.com. Subsequent removal of the benzyl group is typically accomplished via catalytic hydrogenation. For instance, treatment of N-benzyl-4-(4-morpholinyl)piperidine with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst in a methanol solvent affords 4-(piperidin-4-yl)morpholine in high yield chemicalbook.com.

This debenzylated intermediate serves as a versatile precursor for the introduction of a wide array of substituents at the piperidine (B6355638) nitrogen. Standard N-alkylation or N-arylation procedures can be employed to introduce substituted benzyl groups or other arylmethyl moieties. For example, reaction of 4-(piperidin-4-yl)morpholine with various substituted benzyl chlorides or bromides in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (B52724), can furnish a library of N-substituted derivatives.

| Starting Material | Reagents and Conditions | Product | Reference |

| This compound | H₂, 10% Pd/C, Methanol, rt, 18h, 50 psi | 4-(Piperidin-4-yl)morpholine | chemicalbook.com |

| 4-(Piperidin-4-yl)morpholine | Substituted Benzyl Halide, K₂CO₃, DMF | 4-(1-(Substituted benzyl)piperidin-4-yl)morpholine | General Method |

Modification of the piperidine ring itself offers another avenue for structural diversification. This can involve the introduction of substituents at various positions on the piperidine ring, altering its conformation and steric bulk.

One approach to achieve piperidine ring diversification is to start with a pre-functionalized piperidone derivative before the introduction of the morpholine moiety. For instance, the synthesis of 3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one has been reported semanticscholar.org. This synthesis involves the Mannich reaction of 3-methyl-2,6-diphenylpiperidin-4-one with formaldehyde and morpholine. While this example places the morpholine on the piperidine nitrogen, a similar strategy could be envisioned starting from a substituted N-benzyl-4-piperidone.

For example, the synthesis of N-benzyl-3-alkyl-4-piperidones can be accomplished through various established synthetic routes. These substituted piperidones can then undergo reductive amination with morpholine to yield 4-(1-benzyl-3-alkylpiperidin-4-yl)morpholine derivatives. This approach allows for the introduction of substituents at the C-3 position of the piperidine ring, which can influence the molecule's stereochemistry and biological activity.

| Precursor | Reaction | Intermediate | Subsequent Reaction with Morpholine |

| Substituted N-benzyl-4-piperidone | Various multi-step syntheses | N-benzyl-3-alkyl-4-piperidone | Reductive Amination |

The morpholine ring, while generally considered a stable and metabolically robust moiety, can also be a site for chemical modification. These modifications can range from simple substitutions to more complex ring transformations.

A powerful strategy for introducing diversity onto the morpholine ring is through de novo synthesis, where the substituted morpholine ring is constructed from acyclic precursors. This approach allows for the incorporation of substituents at various positions of the morpholine ring, which would be challenging to achieve by modifying a pre-existing morpholine. General methods for the synthesis of morpholines often start from vicinal amino alcohols, which can be cyclized under various conditions researchgate.net.

For instance, a substituted amino alcohol can be reacted with a suitable two-carbon electrophile to form the morpholine ring. This strategy allows for the synthesis of 2-substituted, 3-substituted, or disubstituted morpholine analogues. These functionalized morpholines can then be coupled with a suitable piperidine precursor to generate the final desired compounds.

| General Strategy | Starting Materials | Key Step |

| De Novo Morpholine Synthesis | Substituted Vicinal Amino Alcohols, Two-carbon Electrophiles | Intramolecular Cyclization |

The introduction of chiral centers into the this compound scaffold allows for the preparation of enantiomerically pure or diastereomerically enriched analogues. Such stereochemical control is crucial in medicinal chemistry, as different stereoisomers can exhibit distinct pharmacological profiles.

One common method to obtain enantiomerically pure compounds is through the resolution of a racemic mixture. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers and subsequent liberation of the enantiomers mdpi.com. For example, a racemic mixture of a this compound analogue bearing a chiral center could be resolved using a chiral acid.

Alternatively, asymmetric synthesis provides a more direct route to enantiomerically enriched products. The electrophile-induced cyclization of optically pure N-allyl-β-aminoalcohols has been shown to produce chiral morpholines with high diastereoselectivity banglajol.info. This approach could be adapted to synthesize chiral morpholine precursors for subsequent coupling to the piperidine core.

Furthermore, the kinetic resolution of substituted piperidines has been demonstrated as an effective method for obtaining enantioenriched piperidine fragments nih.govwhiterose.ac.uk. This strategy could be employed to resolve a racemic mixture of a substituted 4-(piperidin-4-yl)morpholine intermediate, which could then be N-benzylated to afford the desired enantiomerically pure final product.

| Stereoselective Strategy | Description | Application to Target Scaffold |

| Chiral Resolution | Separation of enantiomers from a racemic mixture via diastereomeric salt formation. | Resolution of a chiral analogue of this compound. |

| Asymmetric Synthesis | Synthesis of a single enantiomer using chiral starting materials, reagents, or catalysts. | Synthesis of chiral morpholine or piperidine precursors. |

| Kinetic Resolution | Differential reaction rates of enantiomers in a racemic mixture with a chiral reagent or catalyst. | Resolution of a racemic substituted 4-(piperidin-4-yl)morpholine intermediate. |

Structure Activity Relationship Sar Studies of 4 1 Benzylpiperidin 4 Yl Morpholine and Analogues in Vitro and Mechanistic Focus

Systematic Exploration of Substituent Effects on the N-Benzylpiperidine Moiety

The N-benzylpiperidine moiety is a critical component of the 4-(1-benzylpiperidin-4-yl)morpholine scaffold, and modifications to this part of the molecule can significantly impact biological activity. Research into related structures, such as N-(1-benzylpiperidin-4-yl)phenylacetamides and 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazines, provides valuable insights into these effects.

In the context of sigma (σ) receptor ligands, the N-benzylpiperidine core is a key determinant of affinity. nih.gov While substitutions on the benzyl (B1604629) ring itself can modulate activity, the fundamental structure is crucial. For example, in a series of N-(1-benzylpiperidin-4-yl)phenylacetamide analogues, the unsubstituted parent compound displayed high affinity and selectivity for σ1 receptors. nih.gov Further studies on related scaffolds have shown that while adding substituents like halogens to the benzyl ring of the N-benzylpiperidine moiety does not necessarily enhance activity, it can influence selectivity and other pharmacological properties. nih.gov

Research on N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors also highlights the importance of this moiety. nih.gov A lead compound featuring the 1-benzylpiperidine-4-carboxylate structure showed potent AChE inhibition. nih.gov When designing new analogues, the benzylpiperidine group was retained while other parts of the molecule were varied, underscoring its perceived importance for binding. nih.gov Molecular docking studies of these derivatives often show a π-π interaction between the aromatic ring of the N-benzylpiperidine moiety and tyrosine residues within the enzyme's active site, further cementing its role in ligand binding. nih.gov

To illustrate the impact of substituents, the following table, adapted from studies on related N-(1-benzylpiperidin-4-yl)phenylacetamide analogues, shows how modifications to an associated aromatic ring can influence receptor binding affinity. nih.gov

| Compound/Substituent (on Phenylacetamide Ring) | σ1 Receptor Affinity (Ki, nM) | σ2 Receptor Affinity (Ki, nM) | Selectivity (σ2/σ1) |

|---|---|---|---|

| Unsubstituted | 3.90 | 240 | 61.5 |

| 2-Fluoro | 3.56 | 667 | 187.4 |

| 3-Fluoro | 2.52 | 211 | 83.7 |

| 4-Fluoro | 4.01 | 383 | 95.5 |

| 3-Chloro | 1.58 | 122 | 77.2 |

| 3-Bromo | 1.43 | 111 | 77.6 |

| 3-Nitro | 1.75 | 170 | 97.1 |

| 3-Methoxy | 11.2 | >10,000 | >892 |

Data derived from studies on N-(1-benzylpiperidin-4-yl)phenylacetamide analogues. nih.gov

Contribution of the Morpholine (B109124) Ring System to Ligand-Receptor Interactions

The morpholine ring is a privileged pharmacophore in medicinal chemistry, valued for its ability to enhance biological activity and improve pharmacokinetic properties. nih.govnih.govsci-hub.se In the this compound scaffold, the morpholine ring system makes several key contributions to ligand-receptor interactions.

Firstly, the morpholine moiety can directly participate in binding. The oxygen atom in the morpholine ring is a hydrogen bond acceptor, a feature that can facilitate crucial interactions with amino acid residues in a receptor's binding site. mdpi.comresearchgate.net For example, in studies of α-glucosidase inhibitors, the oxygen atom of a morpholine moiety was shown to form hydrogen bonds with arginine residues in the enzyme's active site, which was critical for the compound's inhibitory effect. mdpi.com This ability to form specific, directed interactions can significantly enhance the potency of a molecule. nih.gov

Secondly, the morpholine ring acts as a rigid scaffold that helps to correctly orient other functional groups of the molecule for optimal interaction with the target. nih.gov Its defined, low-energy chair conformation helps to position appended substituents in precise spatial arrangements required for molecular recognition.

Positional Isomerism and Stereochemical Influences on Molecular Recognition

The spatial arrangement of atoms and functional groups within a molecule is fundamental to its ability to be recognized by a biological receptor. Both positional isomerism and stereochemistry play pivotal roles in the activity of this compound analogues.

Positional isomerism, which concerns the location of substituents on a molecular scaffold, can have a profound effect on binding affinity and selectivity. In studies of related N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, the position of a substituent on the phenylacetamide aromatic ring was a critical determinant of activity at sigma receptors. nih.gov For a range of substituents including halogens and nitro groups, the 3-substituted (meta) analogues consistently showed higher affinity for both σ1 and σ2 receptors compared to the corresponding 2-substituted (ortho) and 4-substituted (para) analogues. nih.gov This demonstrates that the precise placement of a functional group dictates how well the ligand fits into the binding pocket and interacts with key residues.

Stereochemistry, the three-dimensional arrangement of atoms, is also a crucial factor for biological activity, as receptors are chiral environments. mdpi.com Although specific stereochemical studies on this compound itself are not widely reported, principles from related compounds underscore its importance. For instance, in peptide analogues of morphiceptin, replacing proline with a chiral amino acid analogue showed that only one stereoisomer was active at the µ-opioid receptor, while the other was completely inactive. nih.gov This dramatic difference was attributed to the distinct three-dimensional conformations adopted by the isomers, which affected their ability to bind to the receptor. nih.gov Similarly, studies on other classes of compounds have shown that stereochemistry can be the dominant factor influencing inhibitory activity, often more so than other structural variations. researchgate.net These findings strongly suggest that if chiral centers were introduced into the this compound scaffold, the resulting stereoisomers would likely exhibit significant differences in their biological profiles due to stereoselective recognition by the target receptor. mdpi.com

Conformational Analysis and its Correlation with Biological Activity Profiles

The biological activity of a flexible molecule like this compound is not determined by its static 2D structure, but by the specific three-dimensional conformation it adopts when binding to a receptor. Conformational analysis, which explores the accessible shapes of a molecule, is therefore essential for understanding its activity profile.

A key aspect of the conformation is the distance and orientation between important pharmacophoric features. In studies of opioid receptor ligands, the biological activity was directly correlated with the separation distance between two aromatic rings within the molecule. nih.gov Bioactive analogues adopted a conformation where the rings were separated by 10.1-12.7 Å, whereas inactive isomers had a much shorter separation of 4.8-7.0 Å. nih.gov This demonstrates that a specific spatial arrangement is required for µ-opioid receptor activity. nih.gov Applying this principle to the this compound scaffold, the relative positioning of the N-benzyl group and the morpholine ring, dictated by the piperidine (B6355638) linker, would be a critical factor for molecular recognition and subsequent biological response. Docking studies of related compounds frequently identify key π-π stacking interactions between the benzyl ring and aromatic residues (e.g., tyrosine, tryptophan) in the receptor, an interaction that is highly dependent on the ligand's conformation. nih.gov

Pharmacophore Modeling and Ligand-Based Design Principles for this compound Scaffolds

Pharmacophore modeling is a powerful computational tool in drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. nih.govresearchgate.net A pharmacophore model for the this compound scaffold can be constructed based on the structure-activity relationship data from known active analogues. nih.govnih.gov

The key features of a pharmacophore model for this scaffold would likely include:

A positive ionizable feature: The nitrogen atom of the piperidine ring is basic and would be protonated at physiological pH. This positive charge is often crucial for forming an ionic bond or strong hydrogen bond with an acidic residue (e.g., aspartate) in the receptor binding site. sci-hub.se

A hydrophobic/aromatic feature: The benzyl group provides a large, hydrophobic region that can engage in favorable van der Waals and π-π stacking interactions with hydrophobic pockets or aromatic residues in the target protein. nih.gov

A hydrogen bond acceptor: As discussed previously, the oxygen atom of the morpholine ring is a key hydrogen bond acceptor, capable of forming specific interactions that anchor the ligand in the binding site. nih.govmdpi.com

The relative spatial arrangement of these three points is critical. The piperidine and morpholine rings act as spacers, defining the distances and angles between the key pharmacophoric elements. A successful pharmacophore model serves as a 3D query to screen large chemical databases for novel compounds that possess the same essential features in the correct spatial orientation, potentially leading to the discovery of new active molecules. researchgate.netfrontiersin.org

This ligand-based design approach, guided by SAR and pharmacophore modeling, allows for the rational design of new analogues. By understanding which features are essential for activity, medicinal chemists can make strategic structural modifications to optimize potency, selectivity, and pharmacokinetic properties, while avoiding changes that would disrupt the key pharmacophoric pattern. nih.govnih.gov

Mechanistic Investigations of 4 1 Benzylpiperidin 4 Yl Morpholine at the Molecular and Cellular Level in Vitro Focus

Elucidation of Molecular Targets and Binding Mechanisms for 4-(1-Benzylpiperidin-4-yl)morpholine Analogs

The in vitro pharmacological profile of this compound and its structural analogs is complex, with research indicating interactions with multiple molecular targets. The core structure, featuring a benzylpiperidine moiety, is a common scaffold for ligands targeting various receptors and enzymes within the central nervous system. Mechanistic studies have focused on characterizing the binding affinities and inhibitory activities of these compounds to better understand their potential therapeutic applications.

Radioligand binding assays have been instrumental in identifying and quantifying the interactions of this compound analogs with specific receptor subtypes. These studies reveal a notable affinity for sigma receptors and, in some cases, dopamine receptors.

Sigma Receptors: The sigma-1 (σ₁) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum, has been identified as a primary target for many benzylpiperidine derivatives. acs.org High affinity for the σ₁ receptor is a recurring characteristic of this chemical class. For instance, the derivative 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (Compound 5 in a referenced study) demonstrated a very high affinity for the human σ₁ receptor, with a Kᵢ value of 1.45 nM, and showed a 290-fold selectivity over the σ₂ subtype. nih.govresearchgate.net This high affinity suggests a strong potential for modulation of σ₁ receptor-mediated signaling. Another analog, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (Compound 15), also showed high affinity with a Kᵢ of 1.6 nM for the σ₁ receptor and significant selectivity (Kᵢ σ₂/Kᵢ σ₁ = 886) over the σ₂ receptor. acs.org The interaction is believed to involve the positively charged nitrogen atom of the piperidine (B6355638) ring forming electrostatic interactions with key amino acid residues, such as Asp115, within the receptor's binding site. nih.gov

Dopamine Receptors: Certain analogs of this compound have been investigated for their affinity to dopamine receptors, particularly the D₄ subtype. nih.govnih.gov The D₄ receptor is a target of interest for antipsychotic drug development. Studies on related 3- or 4-benzyloxypiperidine scaffolds have led to the discovery of potent and selective D₄ receptor antagonists. nih.gov While the morpholine (B109124) scaffold itself can lead to a loss of selectivity over the σ₁ receptor, modifications to the piperidine and benzyl (B1604629) portions of the molecule can tune the affinity towards dopamine receptors. chemrxiv.org For example, a series of 2,4-disubstituted morpholines and 1,4-oxazepanes were synthesized and shown to have selectivity for the dopamine D₄ receptor. nih.gov

Cholinesterases: Although primarily viewed as receptors, cholinesterases (AChE and BuChE) are also significant binding targets for this class of compounds, where binding leads to enzyme inhibition. This is discussed in the enzyme inhibition section below.

Table 1: Receptor Binding Affinities of Selected this compound Analogs| Compound Name/Reference | Target Receptor | Binding Affinity (Kᵢ, nM) | Selectivity |

|---|---|---|---|

| 2-{[2-(1-Benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile nih.govresearchgate.net | Human σ₁ Receptor | 1.45 | 290-fold over σ₂ Receptor |

| 3-Cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one acs.org | σ₁ Receptor | 1.6 | 886-fold over σ₂ Receptor |

| N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide (LMH-2) unict.it | σ₁ Receptor | Data not specified in abstract, but noted as having affinity and selectivity | Data not specified |

| Indazole analog 12c chemrxiv.org | σ₁ Receptor | 0.7 | 829-fold over D₄ Receptor |

| Indazole analog 12a chemrxiv.org | σ₁ Receptor | 1.2 | >700-fold over D₄ Receptor |

The benzylpiperidine scaffold is a well-established pharmacophore for cholinesterase inhibitors, which are clinically relevant in the management of Alzheimer's disease. mdpi.com In vitro assays, such as the Ellman's method, are commonly used to determine the inhibitory potency of these compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govmdpi.commdpi.com

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition: Many derivatives of 1-benzylpiperidine have been synthesized and evaluated for their ability to inhibit AChE and BuChE. researchgate.net For example, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile was found to be a potent inhibitor of AChE with an IC₅₀ value of 13 nM, while also inhibiting BuChE with an IC₅₀ of 3.1 µM. nih.govresearchgate.net Another study on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives found that specific substitutions could dramatically enhance activity, leading to one of the most potent AChE inhibitors identified, compound 21 (1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride), with an IC₅₀ of 0.56 nM and an 18,000-fold greater affinity for AChE over BuChE. nih.gov The inhibitory mechanism is often mixed-type, indicating that the compounds bind to both the active site and peripheral anionic site of the enzyme. mdpi.com

Table 2: Cholinesterase Inhibition by Selected this compound Analogs| Compound Name/Reference | Target Enzyme | Inhibitory Concentration (IC₅₀) |

|---|---|---|

| 2-{[2-(1-Benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile nih.govresearchgate.net | AChE | 13 nM |

| BuChE | 3.1 µM | |

| Compound 19 (a functionalized piperidine) mdpi.com | AChE | Moderate inhibitory activity (exact value not specified in abstract) |

| Compound 21 (a functionalized piperidine) mdpi.com | BuChE | 26.78 µM |

| Compound 4a (2-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione) nih.gov | AChE | 0.91 µM |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) nih.gov | AChE | 0.56 nM |

| 1-(3-chloro)benzylpiperidine amide of 1H-indole-5-carboxylic acid (6c) researchgate.net | BuChE | Showed highest activity in its series (30.06% inhibition at 10 µM) |

There is currently limited publicly available research detailing the inhibitory or activating effects of this compound analogs on other enzymes such as N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) or α-amylase.

The modulation of ion channels by this compound analogs is primarily understood as an indirect effect mediated through their interaction with the σ₁ receptor. The σ₁ receptor itself is not an ion channel but a chaperone protein that modulates the function of various client proteins, including voltage-gated ion channels (e.g., Ca²⁺, K⁺, Na⁺, Cl⁻) and ligand-gated ion channels (e.g., NMDA receptors). nih.gov By binding to σ₁ receptors, these ligands can influence calcium signaling from the endoplasmic reticulum and affect mitochondrial function, thereby indirectly altering cellular excitability and ion homeostasis. nih.gov Direct modulation of specific ion channels by these compounds, independent of σ₁ receptor activity, has not been extensively characterized in the available literature.

Cellular Pathway Modulation and Intracellular Localization (In Vitro Studies)

The interaction of this compound derivatives with their molecular targets, particularly the σ₁ receptor, initiates changes in various intracellular signaling pathways. Understanding these downstream effects and the subcellular distribution of the compounds is key to elucidating their complete mechanism of action at the cellular level.

As potent σ₁ receptor ligands, these compounds are poised to influence a multitude of signaling cascades. The σ₁ receptor is enriched in the mitochondria-associated ER membrane (MAM), a critical hub for cellular signaling. Ligand activation or antagonism of the σ₁ receptor can affect:

Calcium Homeostasis: By interacting with the IP₃ receptor at the MAM, the σ₁ receptor modulates the release of calcium from ER stores into the mitochondria and cytoplasm. Compounds acting on this receptor can therefore alter intracellular calcium dynamics, which are fundamental to processes like neurotransmission, synaptic plasticity, and cell survival.

ER Stress and the Unfolded Protein Response (UPR): The σ₁ receptor acts as a chaperone to mitigate ER stress. Ligands may influence the activity of key ER stress sensors, such as IRE1 (serine/threonine-protein kinase/endoribonuclease IRE1), thereby affecting cellular responses to misfolded proteins. mdpi.com

Neuronal Signaling: Through modulation of NMDA receptors and other ion channels, σ₁ receptor ligands can impact glutamatergic neurotransmission and downstream signaling pathways related to learning, memory, and neuronal survival.

While these are the established pathways for σ₁ receptor modulators, specific in vitro studies detailing the precise downstream signaling events (e.g., phosphorylation cascades, gene expression changes) elicited by this compound or its immediate analogs in specific cell lines are not extensively detailed in the currently reviewed literature.

The subcellular localization of these compounds is predicted by the location of their primary targets. Given the high affinity for the σ₁ receptor, it is expected that these molecules accumulate at the mitochondria-associated ER membrane (MAM). Their physicochemical properties—typically being lipophilic and containing a basic nitrogen atom that is protonated at physiological pH—suggest they can cross cell membranes, likely through passive diffusion, to reach these intracellular targets. However, specific experimental studies employing techniques such as fluorescently tagging the compounds or using subcellular fractionation followed by mass spectrometry to definitively map their distribution and quantify their uptake in various cell lines (e.g., neuronal cells, cancer cell lines) are not widely available in the public domain. Such studies would be crucial to confirm their localization and further understand their cellular mechanisms.

High-Throughput Screening Approaches for Identifying Novel Biological Activities of the this compound Scaffold

The quest for novel therapeutic agents is significantly accelerated by high-throughput screening (HTS), a process that allows for the rapid assessment of large numbers of chemical compounds for their biological activity. The this compound scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. HTS campaigns are instrumental in exploring the full therapeutic potential of this scaffold by systematically screening libraries of its derivatives against a multitude of biological targets.

The design of HTS assays is critical for the successful identification of novel biological activities. These assays are broadly categorized into two main types: target-based screening and phenotypic screening.

Target-Based Screening

In target-based screening, libraries of compounds featuring the this compound core are tested for their ability to interact with a specific, predetermined biological target, such as an enzyme or a receptor. This approach is highly effective when the molecular target of a disease is well-characterized. For instance, given the prevalence of the piperidine and morpholine moieties in kinase inhibitors, HTS campaigns could be designed to screen derivatives of this compound against a panel of kinases implicated in cancer or inflammatory diseases.

A hypothetical HTS campaign for kinase inhibitors might involve the following steps:

Library Generation: Synthesis of a diverse library of this compound analogs with variations in the benzyl and morpholine substituents.

Assay Development: Utilization of a robust and sensitive assay, such as a fluorescence-based kinase activity assay, to measure the inhibitory potential of the compounds.

High-Throughput Screening: Automated screening of the compound library against the target kinase at a single concentration to identify initial "hits."

Hit Confirmation and Dose-Response Analysis: Confirmation of the activity of the initial hits and determination of their potency (e.g., IC50 values) through dose-response studies.

The results of such a screen could be presented in a data table format, as illustrated below.

Table 1: Hypothetical High-Throughput Screening of this compound Derivatives Against Kinase X

| Compound ID | Structure | % Inhibition at 10 µM | IC50 (µM) |

| BP-M-001 | This compound | 12 | > 50 |

| BP-M-002 | 4-(1-(4-Chlorobenzyl)piperidin-4-yl)morpholine | 85 | 1.2 |

| BP-M-003 | 4-(1-(3-Methoxybenzyl)piperidin-4-yl)morpholine | 62 | 5.8 |

| BP-M-004 | 2-(4-(1-Benzylpiperidin-4-yl)morpholino)ethan-1-ol | 35 | 15.4 |

Phenotypic Screening

In contrast to target-based screening, phenotypic screening involves testing compounds for their ability to produce a desired change in a cellular or organismal phenotype, without prior knowledge of the specific molecular target. This approach is particularly valuable for identifying first-in-class drugs and for diseases with poorly understood molecular mechanisms.

A phenotypic screen utilizing the this compound scaffold could aim to identify compounds with, for example, anti-proliferative effects on cancer cell lines or neuroprotective effects in a model of neurodegeneration. High-content imaging is a powerful tool in phenotypic screening, allowing for the simultaneous measurement of multiple cellular parameters.

An example of a phenotypic screen could involve:

Cell Culture: Seeding of a relevant cell line (e.g., a human cancer cell line) in multi-well plates.

Compound Treatment: Incubation of the cells with the library of this compound derivatives.

High-Content Imaging: Automated microscopy to capture images of the cells, stained with fluorescent dyes to visualize various cellular components (e.g., nucleus, cytoskeleton).

Image Analysis: Sophisticated software is used to quantify various phenotypic parameters, such as cell number, nuclear morphology, and protein localization.

The data from a phenotypic screen can be complex, but can be summarized to highlight compounds that induce a desired phenotype.

Table 2: Hypothetical Phenotypic Screen of this compound Derivatives for Anti-proliferative Activity in HT-29 Colon Cancer Cells

| Compound ID | Structure | Cell Viability (% of Control) at 10 µM | Apoptosis Induction (Fold Change) |

| BP-M-001 | This compound | 98 | 1.1 |

| BP-M-005 | 4-(1-(4-Nitrobenzyl)piperidin-4-yl)morpholine | 45 | 4.2 |

| BP-M-006 | 4-(1-Benzylpiperidin-4-yl)-2-methylmorpholine | 75 | 2.5 |

| BP-M-007 | 1-(4-(Morpholin-4-yl)piperidin-1-yl)-2-phenylethan-1-one | 88 | 1.5 |

The integration of both target-based and phenotypic HTS approaches provides a comprehensive strategy for uncovering the full therapeutic potential of the this compound scaffold. The hits identified from these screens serve as starting points for lead optimization, a critical phase in the drug discovery process aimed at improving the potency, selectivity, and pharmacokinetic properties of the compounds.

Computational and Theoretical Chemistry Studies of 4 1 Benzylpiperidin 4 Yl Morpholine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. unar.ac.idresearchgate.net This method is frequently employed to understand how a ligand, such as 4-(1-benzylpiperidin-4-yl)morpholine, might interact with a biological target, typically a protein or enzyme. unar.ac.id The process involves sampling a high number of possible conformations and orientations of the ligand within the binding site of the target protein. mdpi.com These poses are then scored based on their binding affinity, with lower scores generally indicating a more stable interaction. unar.ac.id

In the context of this compound and its derivatives, molecular docking studies are crucial for identifying potential biological targets and understanding the key interactions that drive binding. For instance, in studies of similar piperidine-based compounds, docking has been used to elucidate binding modes within the sigma 1 receptor (S1R). nih.gov These studies often reveal critical interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and specific amino acid residues in the receptor's binding pocket. unar.ac.idnih.gov For example, the benzyl (B1604629) group of a ligand might form hydrophobic interactions with residues like valine, while the piperidine (B6355638) nitrogen could engage in ionic or hydrogen bonding. nih.govnih.gov

The insights gained from molecular docking can guide the rational design of new derivatives. nih.gov By identifying which parts of the this compound scaffold are most important for binding, medicinal chemists can make targeted modifications to improve potency and selectivity. nih.govnih.gov For example, if docking suggests that a particular region of the binding pocket is unoccupied, a substituent could be added to the ligand to fill that space and potentially form additional favorable interactions.

Molecular Dynamics Simulations for Conformational Flexibility and Binding Stability

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. mdpi.comdntb.gov.ua This technique is invaluable for assessing the conformational flexibility of this compound and the stability of its complex with a biological target. mdpi.com

For piperidine-containing ligands, MD simulations have been used to confirm the stability of binding modes predicted by docking and to identify crucial amino acid residues that maintain the interaction over time. nih.gov The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often monitored to assess the stability of the simulation. A stable RMSD suggests that the complex has reached equilibrium and the binding is stable. nih.gov Furthermore, MD simulations can provide insights into the binding energetics, helping to rank different ligands based on their predicted binding free energies. dntb.gov.ua

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of a molecule. researchgate.netresearchgate.net For this compound, these calculations can predict a variety of properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). researchgate.netnih.gov

The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the chemical reactivity and stability of the molecule. nih.gov A smaller energy gap generally suggests that the molecule is more reactive. sapub.org The MEP map visually represents the electrostatic potential on the surface of the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.netnih.gov This information is crucial for understanding how the molecule might interact with other molecules, including biological targets and metabolic enzymes. For instance, regions of negative potential are likely to act as hydrogen bond acceptors, while regions of positive potential may interact with negatively charged residues in a binding pocket. researchgate.net

In studies of related heterocyclic compounds, DFT calculations have been used to correlate calculated electronic properties with experimental observations, such as spectroscopic data and biological activity. researchgate.net For this compound, these calculations can provide a fundamental understanding of its intrinsic chemical properties, which can in turn inform the interpretation of experimental results and guide further derivatization efforts. researchgate.netsapub.org

In Silico ADMET Predictions and Druggability Assessment (Theoretical Physicochemical Properties and Pharmacokinetics)

Before a compound can be considered a viable drug candidate, it must possess a favorable profile of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). researchgate.netbohrium.com In silico ADMET prediction tools have become an essential part of the drug discovery process, allowing for the early identification of potential liabilities and reducing the likelihood of late-stage failures. bohrium.comnih.gov

For this compound, a variety of computational models can be used to predict its physicochemical properties and pharmacokinetic behavior. bohrium.comnih.gov These models can estimate properties such as solubility, lipophilicity (logP), permeability across biological membranes (like the blood-brain barrier), and potential for metabolism by cytochrome P450 enzymes. nih.govbohrium.com For example, Lipinski's Rule of Five is a commonly used guideline to assess the "drug-likeness" of a compound based on its molecular weight, logP, and the number of hydrogen bond donors and acceptors. unar.ac.id

The predicted ADMET profile of this compound can provide valuable insights into its potential as an orally bioavailable drug. nih.gov For instance, high predicted intestinal absorption and good metabolic stability would be favorable characteristics. nih.gov Conversely, predictions of poor permeability or significant inhibition of key metabolic enzymes could indicate potential challenges that need to be addressed through chemical modification. nih.gov Several web-based platforms and standalone software packages are available for performing these predictions, often utilizing quantitative structure-activity relationship (QSAR) models built from large datasets of experimental data. bohrium.com

Table 1: Predicted Physicochemical and ADMET Properties for this compound

| Property | Predicted Value | Interpretation |

| Molecular Weight | 260.37 g/mol nih.gov | Within the typical range for small molecule drugs. |

| LogP (Octanol-Water Partition Coefficient) | 2.2 nih.gov | Indicates moderate lipophilicity, suggesting a balance between solubility and membrane permeability. |

| Hydrogen Bond Donors | 0 nih.gov | Compliant with Lipinski's Rule of Five. |

| Hydrogen Bond Acceptors | 2 nih.gov | Compliant with Lipinski's Rule of Five. |

| Polar Surface Area | 15.7 Ų nih.gov | Suggests good potential for oral absorption. |

| Blood-Brain Barrier (BBB) Permeability | Prediction Dependent on Model | Crucial for CNS-acting drugs; requires specific in silico models for prediction. |

| CYP450 Inhibition | Prediction Dependent on Model | Important for assessing potential drug-drug interactions. |

Virtual Screening and Lead Optimization Strategies Based on the this compound Framework

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. psu.edunih.gov This approach can be either structure-based, relying on the 3D structure of the target, or ligand-based, using information about known active compounds. psu.edu The this compound scaffold can serve as a starting point for both types of virtual screening campaigns.

In a structure-based virtual screening approach, the this compound core can be used to build a virtual library of derivatives with various substituents at different positions. rjsocmed.com This library can then be docked into the binding site of a target protein, and the top-scoring compounds can be selected for synthesis and experimental testing. nih.govrjsocmed.com This strategy allows for the rapid exploration of a large chemical space and the identification of novel and potent hits. nih.gov

Ligand-based virtual screening can be employed when the 3D structure of the target is unknown. psu.edu In this case, the this compound structure itself, or a pharmacophore model derived from it, can be used to search for similar molecules in large compound databases. psu.edu A pharmacophore represents the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) required for biological activity. psu.edu

Once initial hits are identified, lead optimization strategies come into play. This involves making iterative modifications to the lead compound to improve its potency, selectivity, and ADMET properties. dntb.gov.ua The computational tools discussed in the previous sections, such as molecular docking, MD simulations, and in silico ADMET predictions, are instrumental in this process. dntb.gov.uaunipa.it For example, if a lead compound shows poor solubility, modifications can be made to introduce more polar groups, with the effect of these changes being evaluated computationally before synthesis. nih.gov This iterative cycle of design, prediction, synthesis, and testing is a cornerstone of modern, computationally-driven drug discovery.

Analytical Methodologies for the Characterization and Quantification of 4 1 Benzylpiperidin 4 Yl Morpholine in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of 4-(1-benzylpiperidin-4-yl)morpholine, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, offering precise insights into the hydrogen and carbon environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzyl (B1604629), piperidine (B6355638), and morpholine (B109124) rings. The aromatic protons of the benzyl group would typically appear as a multiplet in the downfield region, approximately between 7.2 and 7.4 ppm. The benzylic protons (CH₂) attached to the piperidine nitrogen would likely resonate as a singlet around 3.5 ppm. The protons on the piperidine and morpholine rings would be found in the more shielded, upfield region of the spectrum, generally between 1.5 and 3.0 ppm. The specific chemical shifts and coupling patterns would be influenced by the chair conformations of the saturated rings. For instance, in N-substituted morpholines, the protons on the carbons adjacent to the oxygen atom typically resonate at a different chemical shift than those adjacent to the nitrogen atom. researchgate.net

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing a unique signal for each chemically non-equivalent carbon atom. The aromatic carbons of the benzyl group would be observed in the range of 127-140 ppm. The benzylic carbon is expected around 63 ppm. The carbons of the piperidine and morpholine rings would appear in the upfield region, typically between 25 and 70 ppm. For example, in similar N-substituted morpholine structures, the carbon atoms adjacent to the oxygen (C-O) are generally found around 67 ppm, while those adjacent to the nitrogen (C-N) are around 45-55 ppm. researchgate.net

A representative, though not identical, ¹³C NMR data for a 4-(phenylsulfonyl)morpholine (B1295087) shows signals at δ 135.13, 133.09, 129.15, 127.85 for the aromatic carbons, and 66.11 and 46.00 for the morpholine carbons, illustrating the distinct chemical environments. rsc.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (Benzyl) | 7.2 - 7.4 | 127.0 - 129.5 |

| Quaternary Aromatic C (Benzyl) | - | ~138 |

| Benzylic CH₂ | ~3.5 | ~63 |

| Piperidine CH (at C4) | 2.3 - 2.5 | ~60 |

| Piperidine CH₂ (adjacent to N) | 2.0 - 2.9 | ~53 |

| Piperidine CH₂ (at C3, C5) | 1.5 - 1.9 | ~30 |

| Morpholine CH₂ (adjacent to O) | ~3.7 | ~67 |

| Morpholine CH₂ (adjacent to N) | ~2.5 | ~50 |

Note: These are estimated values based on typical ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, which aids in its identification. The nominal molecular weight of the compound is approximately 260.37 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 260.

The fragmentation pattern is highly predictable and provides significant structural information. A key fragmentation pathway would be the cleavage of the benzylic bond, resulting in the formation of a stable tropylium (B1234903) ion at m/z 91. Another characteristic fragment would arise from the cleavage of the bond between the piperidine and morpholine rings. The mass spectrum of a related compound, 4-benzylpiperidine, shows a prominent peak at m/z 91, which is characteristic of a benzyl group. nist.gov The presence of the morpholine ring would likely lead to fragments corresponding to the morpholinyl group or the piperidinyl group with the morpholine attached.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be characterized by several key absorption bands. The C-H stretching vibrations of the aromatic ring are expected in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations from the piperidine and morpholine rings would appear just below 3000 cm⁻¹. The C-N stretching vibrations of the tertiary amines and the C-O-C stretching of the ether in the morpholine ring would give rise to characteristic bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. researchgate.net The spectrum of morpholine itself shows a strong C-H asymmetric stretching vibration at 3065 cm⁻¹. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the benzyl chromophore. The room temperature UV absorption spectrum of morpholine shows a long-wavelength onset at approximately 255 nm. rsc.org The presence of the benzyl group would likely result in a primary absorption band (π → π* transition) around 250-270 nm. The spectrum of 4-phenylmorpholine, for comparison, exhibits absorption in this region. nist.gov

Chromatographic Techniques for Purity Assessment and Quantification in Experimental Systems

Chromatographic methods are essential for separating this compound from impurities and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like this compound. A reversed-phase HPLC method would be most suitable, typically employing a C18 column. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.com Due to the basic nature of the tertiary amine groups, the addition of a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase can improve peak shape and resolution. Detection is commonly achieved using a UV detector, set at a wavelength where the benzyl chromophore absorbs, likely around 254 nm. This method can be validated for linearity, accuracy, and precision to allow for reliable quantification of the compound in research samples.

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. Given its molecular weight, this compound should be amenable to GC analysis, likely with a high-temperature capillary column. A patent for the production of this compound mentions the use of gas chromatography to monitor the reaction progress, indicating its feasibility. google.com A typical GC method would involve a non-polar or medium-polarity stationary phase, such as one based on polydimethylsiloxane. The injector and detector temperatures would be set sufficiently high to ensure vaporization and prevent condensation. Flame Ionization Detection (FID) would be a suitable detection method due to the presence of carbon atoms. For more definitive identification, GC can be coupled with Mass Spectrometry (GC-MS), which provides both retention time data and a mass spectrum of the eluting compound. nih.gov

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is a powerful analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This methodology provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, it elucidates the packing of molecules within the crystal lattice, revealing intermolecular interactions such as hydrogen bonding and van der Waals forces that stabilize the solid-state structure.

While a specific single-crystal X-ray diffraction study for this compound has not been reported in the reviewed literature, extensive crystallographic data is available for structurally related N-benzylpiperidine and morpholine-containing compounds. This body of research allows for a detailed and predictive analysis of the likely solid-state conformation of the title compound.

Piperidine and Morpholine Ring Conformations

Both piperidine and morpholine rings typically adopt a stable chair conformation to minimize steric and torsional strain. researchgate.net Spectroscopic and theoretical studies have confirmed that for morpholine, the chair conformer with an equatorial imino group is predominant. researchgate.net In the solid state, this chair conformation is consistently observed in the crystal structures of morpholine derivatives. mdpi.commdpi.com

For N-substituted piperidines, the chair conformation is also the most common. nih.gov However, the existence of less stable twist-boat conformations has been noted, particularly in N-acylpiperidines where these conformations can be stabilized by protein-ligand interactions. nih.govacs.org In the case of this compound, the bulky 4-morpholinyl substituent is expected to strongly favor an equatorial position on the piperidine chair to minimize steric hindrance.

Orientation of the Benzyl Group

Anticipated Crystallographic Parameters

Based on the crystallographic data of related compounds, a set of expected crystallographic parameters for this compound can be compiled. The tables below present representative data from published crystal structures of compounds containing the N-benzylpiperidine and morpholine moieties.

Table 1: Illustrative Crystallographic Data for Related Piperidine Derivatives

| Parameter | Value | Compound Reference |

| Crystal System | Triclinic | Phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone researchgate.net |

| Space Group | P-1 | Phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone researchgate.net |

| a (Å) | 8.2543(7) | Phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone researchgate.net |

| b (Å) | 10.5543(8) | Phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone researchgate.net |

| c (Å) | 12.6184(6) | Phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone researchgate.net |

| α (°) | 77.901(7) | Phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone researchgate.net |

| β (°) | 71.270(2) | Phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone researchgate.net |

| γ (°) | 70.390(5) | Phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone researchgate.net |

| V (ų) | 974.3(1) | Phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone researchgate.net |

| Z | 2 | Phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone researchgate.net |

Table 2: Representative Bond Lengths and Angles from Related Structures

| Bond/Angle | Expected Range/Value | Compound Class Reference |

| C-N (piperidine) | ~1.46 - 1.47 Å | Substituted Piperidines researchgate.net |

| C-C (piperidine) | ~1.50 - 1.55 Å | Substituted Piperidines researchgate.net |

| C-N (morpholine) | ~1.46 Å | 4-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine nih.gov |

| C-O (morpholine) | ~1.43 Å | 4-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine nih.gov |

| C-N-C (piperidine) | ~109° - 112° | N-benzylpiperidine derivatives |

| C-O-C (morpholine) | ~111° | Morpholine derivatives |

The crystal packing of this compound is likely to be governed by weak C-H···O and C-H···π intermolecular interactions. The morpholine oxygen atom can act as a hydrogen bond acceptor, while the aromatic ring of the benzyl group can participate in π-stacking or C-H···π interactions, leading to the formation of a stable three-dimensional supramolecular architecture. researchgate.net The specific packing arrangement will ultimately depend on the crystallization conditions.

Future Research Directions and Unexplored Avenues for 4 1 Benzylpiperidin 4 Yl Morpholine

Development of Next-Generation Synthetic Strategies for Complex 4-(1-Benzylpiperidin-4-yl)morpholine Derivatives

The primary synthesis of this compound is achieved through the reductive amination of 1-benzyl-4-piperidone with morpholine (B109124). google.com A patented method describes this reaction occurring in the presence of a platinum or palladium catalyst with hydrogen gas, which allows for the production of the compound with high yield and purity under mild conditions. google.com This process can be efficiently performed as a one-pot synthesis. google.com

Future synthetic research should focus on creating more complex and diverse derivatives. The N-benzylpiperidin-4-one precursor is a versatile chemical building block, lending itself to a wide array of chemical reactions. researchgate.net Advancements could include:

Catalyst Optimization: Developing more efficient and cost-effective catalysts to improve reaction times and yields, while minimizing by-product formation. google.com

Functionalization Strategies: Devising methods to introduce a variety of substituents onto the benzyl (B1604629) ring, piperidine (B6355638) ring, or even the morpholine ring. This would allow for the systematic exploration of structure-activity relationships (SAR).

Stereoselective Synthesis: For derivatives with new chiral centers, developing stereoselective synthetic routes will be crucial, as different stereoisomers often exhibit distinct biological activities and pharmacokinetic profiles.

Multi-component Reactions: Employing multi-component reactions could streamline the synthesis of complex analogues, enabling the rapid assembly of molecules from three or more starting materials in a single step, which is an efficient strategy for building molecular diversity. researchgate.net

A key intermediate in this synthetic pathway is 4-(piperidin-4-yl)morpholine, obtained via a debenzylation step. google.com This intermediate provides a crucial branching point for introducing a wide range of substituents in place of the benzyl group, further expanding the chemical space available for exploration.

Identification of Novel In Vitro Biological Activities and Targets for the Scaffold

The morpholine ring is a privileged structure in medicinal chemistry, known for contributing to favorable biological and metabolic properties in bioactive molecules. researchgate.netresearchgate.net Morpholine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.net Similarly, piperidine-containing structures are known to interact with various biological targets. nih.gov

While specific activities for this compound itself are not extensively documented in the provided search results, related structures provide clear direction for future investigation. For example, derivatives containing phenoxyethyl piperidine or morpholine moieties have been synthesized and evaluated as cholinesterase inhibitors for potential application in Alzheimer's disease. nih.govresearchgate.net In these studies, analogues with a piperidinyl group showed more potent activity against electric eel acetylcholinesterase (eeAChE) compared to their morpholino counterparts. nih.govresearchgate.net

Future research should systematically screen a library of this compound derivatives against a diverse panel of biological targets. Based on the activities of related heterocyclic compounds, promising areas for investigation include:

Oncology: Novel quinoxaline (B1680401) derivatives bearing morpholine and piperazine (B1678402) groups have shown potent antitumor activity, suggesting that the this compound scaffold could be explored for anticancer properties. nih.gov

Neurodegenerative Diseases: Building on existing research, further exploration of cholinesterase inhibition and other targets relevant to neurodegeneration is warranted. nih.govresearchgate.net

Infectious Diseases: Cinnoline derivatives incorporating piperazine have shown significant antibacterial activity, indicating the potential for antimicrobial applications. nih.gov The antifungal potential is also a viable avenue, as other morpholine-containing compounds are effective against fungal pathogens. researchgate.net

Inflammation: The anti-inflammatory potential of this scaffold should be investigated, a known activity for many heterocyclic compounds. nih.gov

Table 1: Potential Biological Targets for this compound Derivatives

| Therapeutic Area | Potential Target Class/Enzyme | Rationale Based on Related Scaffolds | Citation |

|---|---|---|---|

| Neurodegenerative | Acetylcholinesterase (AChE) / Butyrylcholinesterase (BChE) | Phenoxyethyl piperidine/morpholine derivatives show inhibitory activity. | nih.gov, researchgate.net |

| Oncology | Kinases, DNA Synthesis | Quinoxalines with morpholine/piperazine moieties exhibit cytotoxic effects against cancer cell lines. | nih.gov |

| Infectious Diseases | Bacterial Cell Wall Synthesis, Fungal Enzymes | Cinnoline-piperazine and morpholine derivatives show antibacterial and antifungal properties. | researchgate.net, nih.gov |

| Inflammation | Cyclooxygenase (COX), Cytokines | Various heterocyclic compounds, including cinnolines, possess anti-inflammatory activity. | nih.gov |

Application of Advanced Machine Learning and Artificial Intelligence in the Design and Prediction of this compound Analogues

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and offers immense potential for the this compound scaffold. mdpi.com These computational tools can significantly accelerate the design-make-test-analyze cycle. springernature.com

Future applications in this area include:

De Novo Design: Employing generative AI models to design novel analogues from scratch. nih.gov These models can explore a vast chemical space to propose structures with optimized properties, such as high predicted binding affinity for a specific target and favorable pharmacokinetic profiles. springernature.com

Property Prediction: Using ML algorithms, such as deep neural networks, to accurately predict the physicochemical and ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of virtual compounds. nih.gov This allows for the in silico filtering of large virtual libraries, prioritizing candidates for synthesis and reducing the risk of late-stage failures. nih.gov

High-Throughput Virtual Screening (HTVS): Implementing ML-based scoring functions to improve the accuracy and efficiency of virtual screening campaigns, helping to identify promising hit compounds from large databases. nih.gov

Explainable AI (XAI): Using XAI models to gain insights into the "black box" of predictive models. mdpi.com This can help chemists understand the structural features driving predicted activity, thereby guiding more rational and targeted molecular design. mdpi.com

Exploration of New Chemical Space through Combinatorial Chemistry and Scaffold Hopping Based on this compound

To fully realize the therapeutic potential of this scaffold, it is essential to explore a broad and diverse chemical space. Two powerful strategies for achieving this are combinatorial chemistry and scaffold hopping.

Combinatorial Chemistry involves the systematic and repetitive linking of various "building blocks" to generate a large library of structurally related compounds. nih.gov Applying this to the this compound core would involve:

Using a diverse set of substituted benzaldehydes in the initial reductive amination to vary the N-benzyl portion.

Utilizing the debenzylated intermediate, 4-(piperidin-4-yl)morpholine, and reacting it with a wide array of alkylating or acylating agents. google.com

Developing solid-phase synthetic routes to facilitate the purification and handling of large compound libraries.

Scaffold Hopping is a computational or medicinal chemistry strategy aimed at discovering structurally novel compounds that retain the biological activity of a known parent molecule. psu.edu This technique is valuable for generating new intellectual property and identifying compounds with improved properties. psu.edunih.gov For the this compound scaffold, this could involve:

Bioisosteric Replacement: Replacing the morpholine or piperidine rings with other heterocyclic systems (e.g., thiomorpholine, piperazine, pyrrolidine) to assess the impact on activity and properties. nih.gov

Ring Opening/Closure: Designing analogues where one of the heterocyclic rings is opened or modified to form a different ring system. psu.edu

Topology-Based Hopping: Using computational methods to identify molecules with different core structures but a similar 3D arrangement of key pharmacophoric features, ensuring they can still interact with the biological target. chemrxiv.org

These approaches will be instrumental in discovering next-generation candidates that move beyond simple derivatization of the initial scaffold. nih.gov

Interdisciplinary Approaches and Collaborative Research Initiatives on this compound

Maximizing the potential of the this compound scaffold necessitates a highly collaborative and interdisciplinary approach. mdpi.com The complexity of modern drug discovery requires the integration of expertise from multiple scientific fields.

Future success will depend on forming research initiatives that bring together:

Synthetic Organic Chemists: To develop novel and efficient synthetic routes for creating diverse compound libraries. researchgate.net

Medicinal Chemists: To design analogues and interpret structure-activity relationships (SAR).

Computational Chemists and Data Scientists: To apply AI/ML models for de novo design, property prediction, and scaffold hopping. nih.govnih.gov

Pharmacologists and Biochemists: To conduct in vitro and in vivo biological testing, identify molecular targets, and elucidate mechanisms of action. nih.gov

Structural Biologists: To determine the crystal structures of lead compounds bound to their targets, providing crucial insights for structure-based drug design.

Such collaborative efforts foster a synergistic environment where computational predictions can guide synthetic efforts, and experimental results can refine computational models, ultimately accelerating the journey from a promising scaffold to a potential drug candidate.

Q & A

Q. What are the key considerations for designing a synthetic route for 4-(1-Benzylpiperidin-4-yl)morpholine?

Answer: Designing a synthetic route requires optimizing reaction steps for yield and purity. For example, piperidine intermediates can be functionalized via nucleophilic substitution or reductive amination. A reported method involves coupling 4-formyl-N-Cbz-piperidine with morpholine derivatives under basic conditions, achieving ~36% yield (isolated via column chromatography with EtOAc/MeOH + 0.25% Et₃N) . Key considerations include:

- Reagent compatibility : Avoid side reactions (e.g., over-alkylation).

- Purification : Use preparative HPLC or flash chromatography for polar intermediates.

- Yield optimization : Adjust stoichiometry and reaction time based on TLC or LC-MS monitoring.

Q. How can NMR spectroscopy confirm the structure of this compound?

Answer: ¹H and ¹³C NMR are critical for structural validation. For example:

- ¹H NMR : Peaks at δ 1.4–2.1 ppm correspond to piperidine protons, while δ 3.5–4.0 ppm indicate morpholine and benzyl groups .